The synthesis of Mureletecan involves complex organic chemistry techniques. One notable method includes the use of ozonolysis, which has been applied in the total synthesis of related compounds such as camptothecin. This method allows for the selective cleavage of double bonds in organic compounds, facilitating the construction of the desired molecular architecture .
The synthesis process typically requires multiple steps, including:
The precise reaction conditions, including temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.
Mureletecan has a molecular formula of C34H37N5O8 and a CAS Registry Number of 222974-56-3. Its structural representation reveals a complex arrangement that includes a camptothecin core modified with additional functional groups that enhance its therapeutic properties. The InChIKey for Mureletecan is PADXFHBBNBUCNR-UMSFTDKQSA-N, which provides a unique identifier for its chemical structure .
Mureletecan participates in several chemical reactions characteristic of topoisomerase I inhibitors:
Mureletecan exerts its therapeutic effect by inhibiting DNA topoisomerase I. This enzyme normally facilitates DNA strand separation during replication. By binding to the enzyme-DNA complex, Mureletecan stabilizes this complex, preventing DNA re-ligation and ultimately leading to double-strand breaks. This mechanism triggers apoptotic pathways in cancer cells, effectively halting tumor growth .
Relevant data regarding these properties are essential for understanding how Mureletecan behaves in biological systems and its potential formulation as a therapeutic agent.
Mureletecan is primarily investigated for its applications in oncology. Its role as a topoisomerase I inhibitor positions it as a candidate for treating various cancers, particularly those resistant to conventional therapies. Clinical trials are ongoing to assess its efficacy and safety profile in patients with advanced solid tumors .
The discovery of camptothecin (CPT) in 1966 from Camptotheca acuminata bark marked a breakthrough in anticancer drug development, though its clinical application faced significant hurdles. Early clinical trials with the sodium salt of CPT (carboxylate form) were discontinued due to severe toxicity (hemorrhagic cystitis, myelosuppression) and inconsistent efficacy, primarily attributed to the compound's insolubility and rapid hydrolysis of its essential lactone ring [1] [3]. The 1985 identification of topoisomerase I (Topo I) as CPT's molecular target revitalized interest in its derivatives. This mechanistic insight spurred systematic efforts to synthesize analogues addressing CPT's limitations, leading to two FDA-approved drugs by 1996: topotecan (hycamtin) for ovarian/small cell lung cancer and irinotecan (camptosar) for colorectal cancer [1] [9]. These first-generation derivatives featured water-solubilizing modifications (e.g., topotecan's basic side chain at C9, irinotecan's bulky dipiperidine carbamate at C10), improving bioavailability while retaining Topo I inhibition. Subsequent agents like belotecan (2003) and exatecan (clinical development) further optimized solubility and stability profiles, establishing a robust framework for next-generation prodrugs like mureletecan [3] [6].
Table 1: Key Camptothecin Derivatives in Clinical Evolution
Compound | Structural Modification Site | Primary Enhancement | Clinical Status/Use |
---|---|---|---|
Camptothecin (CPT) | None (natural compound) | N/A | Discontinued (toxicity) |
Topotecan | C9, C10 | Water solubility | FDA-approved (ovarian, SCLC) |
Irinotecan (CPT-11) | C10 (carbamate prodrug) | Metabolic activation (SN-38) | FDA-approved (colorectal) |
Belotecan | C7 (alkylsilyl) | Lipophilicity & stability | Approved (Korea; ovarian, SCLC) |
Exatecan | Hexacyclic (C7-C9 bridge) | Topo I affinity & solubility | Clinical trials |
Mureletecan | C20 (glycoconjugated prodrug) | Water solubility & targeting | Investigational |
The E-ring α-hydroxy-δ-lactone moiety is indispensable for CPT's anticancer activity, enabling critical hydrogen bonds with Topo I residues Arg364 and Asp533 within the Topo I-DNA cleavage complex [2] [9]. However, this lactone exists in a pH-dependent equilibrium with an inactive carboxylate form. At physiological pH (7.4), hydrolysis favors the carboxylate, which exhibits high affinity for human serum albumin (HSA). This binding shifts the equilibrium irreversibly toward the inactive form, reducing bioavailability and limiting tumor accumulation [1] [9]. Additionally, the lactone's inherent instability contributes to short plasma half-lives and necessitates continuous intravenous infusions for early CPT formulations [3].
Prodrug strategies targeting the E-ring aim to:
Table 2: E-Ring Modification Strategies in Camptothecin Prodrugs
Strategy | Chemical Approach | Examples | Impact on Properties |
---|---|---|---|
Lactone Expansion | 7-membered β-hydroxylactone (hCPTs) | Diflomotecan (BN80915) | ↑ Lactone stability, ↓ albumin binding |
C20 Esterification | Simple alkyl/aryl esters | Various preclinical | Variable solubility; esterase activation required |
C20 Conjugation (Prodrug) | Linkage to water-soluble carriers | Mureletecan | ↑↑ Water solubility; targeted activation |
Lactam Replacement | Substitution of O with N in lactone ring | Preclinical | Usually ↓ activity; metabolic stability issues |
Mureletecan (PNU-166148) is a rationally designed, water-soluble prodrug derivative of camptothecin, classified as a tripartite C20 glycoconjugated prodrug. Its structure features a glycosidic promoiety covalently attached to the C20 hydroxyl group of the CPT core via a carbamate linker [3] [5]. This conjugation masks the hydrophobic CPT core and transforms the molecule into a highly water-soluble compound, overcoming the primary pharmaceutical limitation of native CPT and many analogues.
Mechanistically, mureletecan is classified as an enzyme-activatable prodrug. Its design leverages the hypothesis that tumor-associated enzymes (e.g., glycosidases, carboxylesterases) or the acidic tumor microenvironment can selectively cleave the glycosidic bond and/or carbamate linker, releasing the active CPT moiety intracellularly within malignant tissue [4] [5]. This approach aims to minimize systemic exposure of the cytotoxic payload and reduce off-target toxicity while enhancing tumor-specific drug delivery. Its clinical significance lies in its potential to:
Table 3: Key Characteristics of Mureletecan
Property | Description |
---|---|
Chemical Class | Camptothecin C20 glycoconjugate prodrug |
IUPAC Name | (Referenced from source chemical databases - excluded per user request) |
Prodrug Type | Tripartite (CPT core - carbamate linker - glycosidic promoiety) |
Activation Mechanism | Putative enzymatic cleavage (glycosidases/esterases) releasing CPT derivative |
Primary Advantage | Significantly enhanced water solubility compared to CPT lactone |
Status | Investigational (underwent early-phase clinical evaluation) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7